molecular formula C11H9FN4O2 B2576943 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid CAS No. 501908-90-3

3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid

Cat. No.: B2576943
CAS No.: 501908-90-3
M. Wt: 248.217
InChI Key: PNZJOOFYNBPDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid is a useful research compound. Its molecular formula is C11H9FN4O2 and its molecular weight is 248.217. The purity is usually 95%.
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Biological Activity

3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid (CAS No. 501908-90-3) is a compound that has garnered attention due to its potential biological activities, particularly as a selective activator of the glycine receptor and its interactions with various ion channels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₁₁H₉FN₄O₂
  • Molecular Weight : 248.22 g/mol
  • IUPAC Name : (E)-3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid

This compound functions primarily as an activator of the glycine receptor , which is crucial for inhibitory neurotransmission in the central nervous system. It binds selectively to the glycine site on the GABAA receptor, enhancing chloride conductance, which can lead to increased inhibitory effects on neuronal excitability .

Additionally, this compound has been identified as an inhibitor of voltage-gated sodium and calcium channels , suggesting a multifaceted role in modulating synaptic transmission and neuronal activity .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Glycine Receptor ActivationPotent and selective activation leading to increased chloride conductance .
Ion Channel InhibitionInhibits voltage-gated sodium and calcium channels, affecting neuronal excitability .
Research ToolValuable for studying receptor binding and cell biology .

Study 1: Glycine Receptor Activation

In a study evaluating the effects of various compounds on glycine receptors, this compound was shown to have a high affinity for the glycine receptor. This study highlighted its potential as a therapeutic agent for conditions characterized by dysregulated inhibitory neurotransmission, such as epilepsy and anxiety disorders .

Study 2: Ion Channel Interaction

Research focusing on ion channel modulation demonstrated that this compound effectively inhibits voltage-gated sodium channels in neuronal cells. The inhibition was dose-dependent, suggesting that it may be useful in managing pain or conditions involving hyperexcitability of neurons .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the tetrazole moiety significantly influence the compound's biological activity. Variations in substituents on the phenyl ring also affected receptor binding affinity and selectivity, paving the way for the design of more potent derivatives .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZJOOFYNBPDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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